methyl (4Z)-4-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
METHYL (4Z)-4-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound featuring multiple functional groups, including a pyrrole ring, a furan ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (4Z)-4-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials might include 4-chlorobenzaldehyde, 2,5-dimethylpyrrole, and furan-2-carboxaldehyde. Key steps could involve condensation reactions, cyclization, and esterification under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole and furan rings.
Reduction: Reduction reactions could target the carbonyl groups or the double bonds within the structure.
Substitution: The chlorophenyl group might participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In organic synthesis, this compound could serve as an intermediate for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
Industry
In materials science, the compound might be used in the development of new polymers or as a component in electronic materials due to its conjugated system.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- **METHYL (4Z)-4-{[1-(4-BROMOPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- **METHYL (4Z)-4-{[1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Uniqueness
The uniqueness of METHYL (4Z)-4-{[1-(4-CHLOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C25H23ClN2O4 |
---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
methyl (4Z)-4-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-(furan-2-ylmethyl)-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C25H23ClN2O4/c1-15-12-18(16(2)28(15)20-9-7-19(26)8-10-20)13-22-23(25(30)31-4)17(3)27(24(22)29)14-21-6-5-11-32-21/h5-13H,14H2,1-4H3/b22-13- |
InChI Key |
OBNQIYZRRXYRQV-XKZIYDEJSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)/C=C\3/C(=C(N(C3=O)CC4=CC=CO4)C)C(=O)OC |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=C3C(=C(N(C3=O)CC4=CC=CO4)C)C(=O)OC |
Origin of Product |
United States |
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